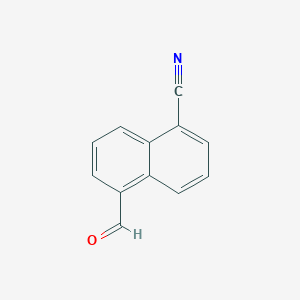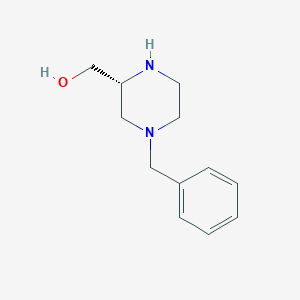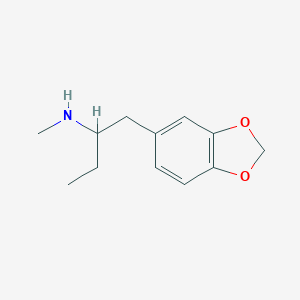![molecular formula C20H29F B180680 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene CAS No. 114175-93-8](/img/structure/B180680.png)
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Fluorocyclohexylbenzene and has a molecular formula of C18H25F.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene is not fully understood. However, studies have shown that this compound has the ability to interact with certain proteins and enzymes in the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene has potential anti-inflammatory and analgesic effects. It has also been shown to have potential neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene in lab experiments is its versatility. This compound can be used as a building block in the synthesis of other compounds and has potential applications in various areas of scientific research. However, its complex synthesis method and high cost may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic effects. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of new materials with unique properties and applications in various areas of scientific research.
In conclusion, 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene is a promising compound with potential applications in various areas of scientific research. Its complex synthesis method and high cost may limit its use in certain experiments, but further research on its potential therapeutic effects and synthesis may lead to the development of new materials and treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene is a complex process that involves several steps. The first step involves the preparation of 4-ethylcyclohexanone, which is then converted to 4-(4-ethylcyclohexyl)cyclohexanone. This intermediate is then converted to 1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-fluorobenzene through a series of reactions involving Grignard reagents and halogens.
Applications De Recherche Scientifique
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene has found applications in various areas of scientific research. It is used as a building block in the synthesis of other compounds and has potential applications in the field of materials science. This compound has also been studied for its potential use in organic electronics, where it can be used as a component in the fabrication of organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
114175-93-8 |
|---|---|
Nom du produit |
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene |
Formule moléculaire |
C20H29F |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-fluorobenzene |
InChI |
InChI=1S/C20H29F/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-13-20(21)14-12-19/h11-18H,2-10H2,1H3 |
Clé InChI |
KSXLYSKMTFFAND-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
SMILES canonique |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)


![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)


![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)


